molecular formula C23H20ClF3O5 B11166492 ethyl 3-(6-chloro-4-methyl-2-oxo-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-3-yl)propanoate

ethyl 3-(6-chloro-4-methyl-2-oxo-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-3-yl)propanoate

Cat. No.: B11166492
M. Wt: 468.8 g/mol
InChI Key: OKCXOOXPBWSGGO-UHFFFAOYSA-N
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Description

Ethyl 3-(6-chloro-4-methyl-2-oxo-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-3-yl)propanoate is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by its unique structure, which includes a chromen-2-one core, a chloro substituent, and a trifluoromethylbenzyl group. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of ethyl 3-(6-chloro-4-methyl-2-oxo-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-3-yl)propanoate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the chromen-2-one core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chloro substituent: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the trifluoromethylbenzyl group: This step often involves nucleophilic substitution reactions using trifluoromethylbenzyl halides.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

Ethyl 3-(6-chloro-4-methyl-2-oxo-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-3-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones to alcohols.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Scientific Research Applications

Ethyl 3-(6-chloro-4-methyl-2-oxo-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-3-yl)propanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 3-(6-chloro-4-methyl-2-oxo-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-3-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, leading to therapeutic effects.

Comparison with Similar Compounds

Ethyl 3-(6-chloro-4-methyl-2-oxo-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-3-yl)propanoate can be compared with other chromen-2-one derivatives, such as:

    Coumarin: A simpler chromen-2-one derivative with known anticoagulant properties.

    Warfarin: A well-known anticoagulant that also contains a chromen-2-one core.

    Fluorescein: A chromen-2-one derivative used as a fluorescent dye in various applications.

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H20ClF3O5

Molecular Weight

468.8 g/mol

IUPAC Name

ethyl 3-[6-chloro-4-methyl-2-oxo-7-[[3-(trifluoromethyl)phenyl]methoxy]chromen-3-yl]propanoate

InChI

InChI=1S/C23H20ClF3O5/c1-3-30-21(28)8-7-16-13(2)17-10-18(24)20(11-19(17)32-22(16)29)31-12-14-5-4-6-15(9-14)23(25,26)27/h4-6,9-11H,3,7-8,12H2,1-2H3

InChI Key

OKCXOOXPBWSGGO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=C(C2=CC(=C(C=C2OC1=O)OCC3=CC(=CC=C3)C(F)(F)F)Cl)C

Origin of Product

United States

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